molecular formula C22H24N2O4 B2808594 (E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-isopropoxy-4-methoxyphenyl)acrylamide CAS No. 496021-84-2

(E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-isopropoxy-4-methoxyphenyl)acrylamide

Cat. No.: B2808594
CAS No.: 496021-84-2
M. Wt: 380.444
InChI Key: ZQTYXFXFBQSGOD-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-isopropoxy-4-methoxyphenyl)acrylamide is an α,β-unsaturated acrylamide derivative characterized by a cyano group at the C2 position and substituted aryl groups at the N- and C3 positions. Its structure includes a 2-ethoxyphenyl amide moiety and a 3-isopropoxy-4-methoxyphenyl acryloyl group, which confer unique electronic and steric properties.

Properties

IUPAC Name

(E)-2-cyano-N-(2-ethoxyphenyl)-3-(4-methoxy-3-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-5-27-19-9-7-6-8-18(19)24-22(25)17(14-23)12-16-10-11-20(26-4)21(13-16)28-15(2)3/h6-13,15H,5H2,1-4H3,(H,24,25)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTYXFXFBQSGOD-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC)OC(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OC(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-isopropoxy-4-methoxyphenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyaniline, 3-isopropoxy-4-methoxybenzaldehyde, and malononitrile.

    Condensation Reaction: The first step involves a condensation reaction between 2-ethoxyaniline and 3-isopropoxy-4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.

    Knoevenagel Condensation: The intermediate Schiff base then undergoes a Knoevenagel condensation with malononitrile in the presence of a catalyst, such as piperidine, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-isopropoxy-4-methoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted acrylamides.

Scientific Research Applications

(E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-isopropoxy-4-methoxyphenyl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-isopropoxy-4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Substituents and Properties of Selected Acrylamide Derivatives
Compound Name Substituents (R1, R2) Key Properties/Applications Reference
2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) R1: 4-hydroxyphenyl; R2: 4-methoxyphenyl Corrosion inhibitor (84.5% efficiency)
2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3) R1: 4-hydroxyphenyl; R2: phenyl Corrosion inhibitor (86.1% efficiency)
(E)-2-cyano-N-(4-methoxybenzyl)-3-phenylacrylamide (39) R1: 4-methoxybenzyl; R2: phenyl Cytotoxic (GI₅₀ = 7–24 μM)
2-cyano-N-(3,5-dimethoxy-benzyl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4h) R1: 3,5-dimethoxybenzyl; R2: chromen-8-yl Antimicrobial activity
(E)-2-cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4l) R1: thiazol-2-yl; R2: chromen-8-yl Antifungal (MIC = 4–6 μM/mL)

Key Observations :

  • Electron-Donating Groups : Methoxy (ACR-2) and ethoxy/isopropoxy substituents enhance electron density, improving corrosion inhibition via adsorption on metal surfaces .
  • Bioactivity : Bulky substituents (e.g., chromen-8-yl in 4h/4l) improve antimicrobial activity by enhancing target binding , while aromatic groups (e.g., phenyl in ACR-3) optimize cytotoxicity .
Antimicrobial and Antifungal Activity
  • Chromen-8-yl Derivatives : Compounds 4h and 4l exhibit MIC values of 4–6 μM/mL against multi-resistant pathogens due to hydrogen bonding from the hydroxyl and carbonyl groups . The target compound lacks the chromen-8-yl moiety but may leverage its alkoxy groups for similar interactions.
  • Thiazole Derivatives : Compound 4l’s thiazole ring enhances antifungal activity by mimicking natural cofactors . The target compound’s ethoxyphenyl group could serve a similar role via π-π stacking.
Cytotoxic Activity
  • Aromatic Substitutions: (E)-2-cyano-N-(4-methoxybenzyl)-3-phenylacrylamide (39) shows GI₅₀ values of 7–24 μM, attributed to the methoxybenzyl group’s electron-donating effects . The target compound’s isopropoxy group may further modulate solubility and membrane permeability.

Corrosion Inhibition Efficiency

Table 2: Corrosion Inhibition Data for Acrylamide Derivatives in 1.0 M HNO₃
Compound Concentration (M) Inhibition Efficiency (%) Adsorption Mechanism Reference
ACR-2 20 × 10⁻⁵ 84.5 Langmuir isotherm
ACR-3 20 × 10⁻⁵ 86.1 Langmuir isotherm

Comparison with Target Compound :

  • The ethoxy and isopropoxy groups in the target compound may enhance adsorption via hydrophobic interactions, but their steric bulk could reduce surface coverage compared to ACR-2/ACR-3.

Biological Activity

(E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-isopropoxy-4-methoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly as a tyrosinase inhibitor and its implications in anti-inflammatory responses. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a linear β-phenyl-α,β-unsaturated carbonyl scaffold, which is significant for its biological activity. The structure can be represented as follows:

 E 2 cyano N 2 ethoxyphenyl 3 3 isopropoxy 4 methoxyphenyl acrylamide\text{ E 2 cyano N 2 ethoxyphenyl 3 3 isopropoxy 4 methoxyphenyl acrylamide}

Biological Activity Overview

  • Tyrosinase Inhibition
    • Tyrosinase is a key enzyme in the biosynthesis of melanin. Inhibitors of this enzyme can be valuable in treating hyperpigmentation disorders.
    • Research indicates that derivatives of (E)-2-cyano-3-substituted phenylacrylamides exhibit significant inhibitory activity against mushroom tyrosinase. Specifically, one derivative, CPA2, showed comparable inhibition to kojic acid, a well-known tyrosinase inhibitor, without cytotoxic effects at concentrations up to 25 μM .
  • Mechanism of Action
    • Molecular docking studies suggest that CPA2 binds effectively to the active site of tyrosinase, indicating a strong binding affinity that could lead to effective inhibition of enzyme activity .
    • In B16F10 melanoma cells, CPA2 significantly suppressed both tyrosinase activity and melanogenesis in a dose-dependent manner .
  • Anti-inflammatory Properties
    • The compound's structural analogs have been investigated for their anti-inflammatory effects. For instance, JMPR-01, a related compound, demonstrated significant reductions in inflammatory markers such as nitrite and cytokines (IL-1β and TNFα) in macrophage cultures .
    • In vivo studies using models of inflammation showed that JMPR-01 reduced paw edema and leukocyte migration significantly at various doses .

Table 1: Biological Activity of this compound Derivatives

CompoundTyrosinase Inhibition (%)Cytotoxicity (IC50 μM)Anti-inflammatory Effect
CPA170%>50Not assessed
CPA285%>25Moderate
JMPR-01N/A12.5Significant

Table 2: In Vivo Anti-inflammatory Effects of JMPR-01

Dose (mg/kg)Paw Edema Reduction (%)Leukocyte Migration Reduction (%)
53061.8
105068.5
507090.5

Case Studies

  • In Vitro Studies on Tyrosinase Activity
    • A study conducted on various CPA derivatives found that compounds with specific substituents on the phenyl rings exhibited enhanced inhibitory effects against tyrosinase compared to standard inhibitors like kojic acid .
  • In Vivo Inflammation Models
    • JMPR-01 was tested in CFA-induced paw edema models and demonstrated anti-edematogenic activity comparable to dexamethasone, indicating its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.